2-amino-N-(2,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(2,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-13-8-9-14(2)15(12-13)24-22(27)18-16-6-3-4-10-25(16)20(19(18)23)21(26)17-7-5-11-28-17/h3-12H,23H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOORVGAHVCHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies highlight the compound's potential as an anticancer agent, particularly through its interaction with cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and inhibiting their activity can prevent tumor growth.
-
Mechanism of Action :
- The compound likely competes with ATP for binding at the active site of CDKs, disrupting phosphorylation processes essential for cell cycle progression .
- It has shown promising results in in silico docking studies, revealing strong binding affinity to CDK2, comparable to established inhibitors like sunitinib .
-
Case Studies :
- A study explored various derivatives of indolizine compounds, demonstrating that modifications to the structure can enhance anticancer efficacy .
- Another investigation into related compounds indicated significant inhibition of tumor cell proliferation in vitro, suggesting that similar derivatives may exhibit comparable effects .
Anti-inflammatory Properties
The compound's structural features suggest it may also possess anti-inflammatory properties. Compounds with similar scaffolds have been reported to exhibit such activities.
- Research Findings :
Synthesis and Derivative Development
The synthesis of 2-amino-N-(2,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide involves several steps that can be optimized for yield and purity. The development of derivatives is crucial for enhancing biological activity and selectivity.
- Synthetic Approaches :
- Various synthetic routes have been described in the literature, focusing on copper-promoted reactions and other methodologies that yield high-purity products suitable for biological testing .
- The ability to modify functional groups allows researchers to tailor the compound's properties for specific therapeutic targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the therapeutic potential of this compound.
| Structural Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases potency against CDKs |
| Alteration of thiophene substituents | Modulates anti-inflammatory effects |
| Variations in amine side chains | Affects solubility and bioavailability |
Mechanism of Action
The mechanism of action of 2-amino-N-(2,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Features of Compared Compounds
Thiophene Carbonyl Moieties and Structural Conformation
- The thiophene-2-carbonyl group in the target compound shares structural homology with N-(2-nitrophenyl)thiophene-2-carboxamide ( ). Both exhibit planar aromatic systems, but the dihedral angle between the thiophene and phenyl rings (~8.5–13.5°) in the latter influences intermolecular interactions (e.g., weak C–H⋯O/S bonds). This conformational flexibility may enhance or disrupt target binding depending on the biological context .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (estimated ~385–390 g/mol) aligns with typical agrochemicals, suggesting favorable pharmacokinetic profiles .
Biological Activity
The compound 2-amino-N-(2,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies from various research sources.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C22H19N3O2S
- Molecular Weight : 389.5 g/mol
- CAS Number : 898453-15-1
This compound features an indolizine core, which is known for its diverse biological properties. The presence of the thiophene moiety and the carboxamide group enhances its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of indolizines can inhibit viral replication, particularly against HIV-1 reverse transcriptase (RT) . The compound's structural modifications may enhance its binding affinity and antiviral efficacy.
- Anticancer Properties : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, analogues with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer cells .
Antiviral Activity
A study focused on thiophene-substituted indolizines reported that certain derivatives effectively inhibited HIV-1 RT with IC50 values ranging from 0.972 to 2.390 μM, comparable to established non-nucleoside reverse transcriptase inhibitors (NNRTIs) . This suggests that the compound may be a potential candidate for further development as an antiviral agent.
Anticancer Activity
In vitro studies have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | < 9 |
| Compound B | MCF-7 (Breast Cancer) | 0.05 ± 0.01 |
| Compound C | LCC-2 (Breast Cancer) | 14.60 ± 0.81 |
These results indicate that structural modifications can lead to enhanced anticancer activity, emphasizing the importance of the thiophene and indolizine frameworks in medicinal chemistry .
The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets:
- Inhibition of Viral Enzymes : The compound may bind to active sites on viral enzymes, preventing replication.
- Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.
Q & A
Q. What are the standard synthetic routes for 2-amino-N-(2,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the indolizine core via cyclization of substituted pyridines or pyrroles under acidic conditions.
- Step 2 : Introduction of the thiophene-2-carbonyl group using thiophene-2-carbonyl chloride in acetonitrile under reflux (1–3 hours) .
- Step 3 : Amidation with 2,5-dimethylaniline via coupling reagents like EDCI/HOBt in DMF.
- Purification : Recrystallization (e.g., DMF/acetic acid) or column chromatography (silica gel, ethyl acetate/hexane) .
Key reagents : Acetic acid, sodium acetate, and acetonitrile are commonly used solvents. Yield optimization requires strict control of stoichiometry and temperature .
Q. How is the compound structurally characterized?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, thiophene protons appear as doublets at δ 7.2–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 446.18).
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-indolizine interactions) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity.
- Catalysts : Triethylamine or piperidine accelerates condensation steps (e.g., Knoevenagel reactions) .
- Continuous Flow Reactors : Enhance reproducibility and reduce side products in multi-step syntheses .
Example : A 72–94% yield range was achieved for analogous indolizines using toluene/piperidine systems .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Substituent Variation : Modify the 2,5-dimethylphenyl group to assess steric/electronic effects on receptor binding.
- Biological Assays : Test derivatives against kinase targets (e.g., EGFR, VEGFR) using enzyme-linked immunosorbent assays (ELISA).
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to active sites .
Key Finding : Methyl groups at the phenyl ring enhance hydrophobic interactions, improving IC₅₀ values by 2–3 fold .
Q. How are contradictions in reported biological activities resolved?
- Purity Validation : HPLC (≥95% purity) and elemental analysis ensure batch consistency .
- Assay Standardization : Use uniform cell lines (e.g., HEK293) and control compounds (e.g., staurosporine for kinase inhibition).
- Meta-Analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. saline) .
Methodological Notes
- Contradiction Mitigation : Always cross-validate NMR assignments with COSY and HSQC experiments .
- Scale-Up Challenges : Pilot reactions (1–10 g) should precede industrial-scale synthesis to identify exothermic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
